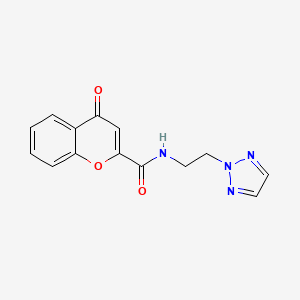

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

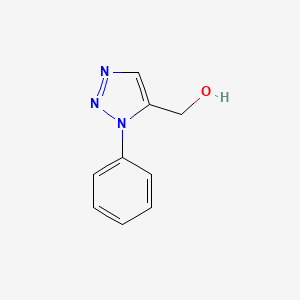

The compound “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains a 1,2,3-triazole ring and a chromene ring. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The chromene ring is a fused ring system containing a benzene ring and a heterocyclic pyran ring .

Molecular Structure Analysis

The 1,2,3-triazole ring is a planar, aromatic ring, which contributes to the stability of the molecule. The chromene ring system is also aromatic, providing further stability .Aplicaciones Científicas De Investigación

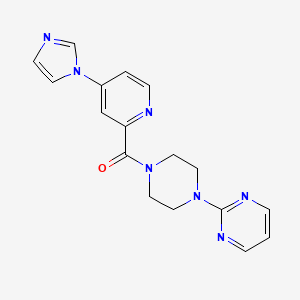

Imidazole Containing Compounds in Therapeutic Applications

Field

Pharmaceutical Chemistry

Application

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Method of Application

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Triazole-Pyrimidine Hybrids in Neuroprotection

Field

Neuroscience

Application

Triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents .

Method of Application

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Antioxidant Potential of Imidazole Derivatives

Application

Imidazole derivatives have been synthesized and evaluated for their antioxidant potential .

Method of Application

The antioxidant potential of these compounds was evaluated using the DPPH assay .

Results

The compounds showed good scavenging potential as compared to ascorbic acid, which was used as a positive control .

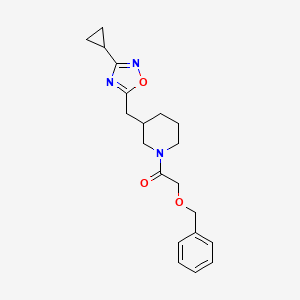

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Field

Microbiology

Application

1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities .

Method of Application

The antimicrobial activities of these compounds were evaluated against a range of test microorganisms .

Results

Good antimicrobial activities were found for certain compounds against the test microorganisms .

Antiviral Study of Novel 4- (2- (6-amino-4-oxo-4,5

Field

Virology

Application

Compounds with similar structures have been synthesized and evaluated for their antiviral potential .

Method of Application

The antiviral potential of these compounds was evaluated using various assays .

Results

The results of these studies are not available in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

4-oxo-N-[2-(triazol-2-yl)ethyl]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c19-11-9-13(21-12-4-2-1-3-10(11)12)14(20)15-7-8-18-16-5-6-17-18/h1-6,9H,7-8H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSWGQQNYGRQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/no-structure.png)

![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)

![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)

![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)